2-fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide
Description
This compound is a fluorinated benzamide derivative featuring a sulfamoyl group at position 5 of the benzene ring. The sulfamoyl moiety is substituted with a [(2-methoxyphenyl)methyl] group, while the amide nitrogen is linked to a 2-methoxyphenyl group. The fluorine atom at position 2 enhances lipophilicity and metabolic stability, making it a candidate for pharmacological applications such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-fluoro-N-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S/c1-29-20-9-5-3-7-15(20)14-24-31(27,28)16-11-12-18(23)17(13-16)22(26)25-19-8-4-6-10-21(19)30-2/h3-13,24H,14H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDCRKSOQNILJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction is performed to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate 2-methyl-6-nitrophenol undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.
Fluorination: The 2-chloro-3-nitrotoluene is then subjected to a fluorination reaction to produce 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to yield 2-fluoro-3-nitrobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Fluorinated Benzamides
- 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide (CAS 84478-41-1): Structural Difference: Replaces the sulfamoyl group with a chlorine atom and introduces a hydroxyl group on the methoxyphenyl ring. Biological Relevance: Similar fluorobenzamides are explored as kinase inhibitors or antimicrobial agents .
- 2-Fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide: Structural Difference: Incorporates a benzooxazole ring instead of the sulfamoyl group.
Sulfamoyl/Sulfonamide Derivatives
3-(N-(2-Methoxyphenyl)sulfamoyl)-4-methylbenzoic acid :
- Structural Difference : Lacks the fluorine atom and features a carboxylic acid group instead of the benzamide.
- Impact : The carboxylic acid increases acidity (pKa ~4.5), limiting oral bioavailability compared to the neutral benzamide .
- Synthesis : Prepared via chlorosulfonation of 4-methylbenzoic acid, followed by reaction with 2-methoxyphenylamine .
- N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide: Structural Difference: Replaces the sulfamoyl group with a triazole-thioether-benzothiazole chain. Impact: The extended heterocyclic system may enhance metabolic stability but reduce synthetic yield (66% vs. 37% for simpler sulfamoyls) .
Substituent Effects on Bioactivity
2-Methoxyphenyl Groups :
- Present in both the sulfamoyl and amide moieties of the target compound, these groups contribute to steric bulk and moderate electron-donating effects. Similar substituents in 18F-MPPF , a serotonin receptor imaging agent, improve receptor binding affinity due to methoxy-induced conformational rigidity .
Fluorine vs. Chlorine :
Physicochemical Properties
*Predicted using ChemSpider data .
Biological Activity
2-Fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is a complex organic compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A fluoro substituent at the 2-position.
- Two methoxyphenyl groups which enhance its lipophilicity and possibly its biological activity.
- A sulfamoyl group that may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Case Study : A study conducted on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM. The compound induced apoptosis through activation of caspase pathways, leading to increased levels of pro-apoptotic markers.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines.
- Research Findings : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in markers such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
Data Tables
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 10 | Induction of apoptosis via caspases |
| Anti-inflammatory | Murine Model | N/A | Inhibition of TNF-alpha and IL-6 |
Research Applications
The compound's unique structure makes it a valuable candidate for further research in drug development. Its potential applications include:
- Chemotherapy : As an adjunct therapy for cancer treatment.
- Anti-inflammatory drugs : For conditions such as rheumatoid arthritis.
- Biochemical probes : To study enzyme interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
